DNA Duplex Destabilization: Tm Depression of 16.6°C for Co–G vs. Natural C–G Base Pair
Incorporation of cytidine N3-oxide (Co) into a 13-mer DNA duplex at the central position causes a pronounced decrease in thermal stability compared to the unmodified cytidine (C) control. An unmodified duplex dA₇GA₆/dT₆CT₇ with a matched C–G base pair exhibited a Tm of 47.1°C. When the cytosine was replaced by the N3-oxide derivative to form a Co–G base pair, the Tm dropped to 30.5°C, yielding a ΔTm of −16.6°C [1]. For mismatched contexts, Co–T and Co–C duplexes were additionally destabilized relative to natural C–T and C–C mismatches by ΔTm = −3.3°C and −3.1°C, respectively. The Co–A mismatch was only marginally less stable (ΔTm = −0.6°C) than the C–A mismatch, indicating altered base-pairing preferences induced by the N3-oxide modification [1]. These data were obtained in 10 mM sodium phosphate buffer (pH 7.0) containing 100 mM NaCl, with ODNs at 2.5 μM each strand.
| Evidence Dimension | DNA duplex melting temperature (Tm) |
|---|---|
| Target Compound Data | Co–G duplex: Tm = 30.5°C; Co–T: ΔTm = −3.3°C vs. C–T; Co–C: ΔTm = −3.1°C vs. C–C; Co–A: ΔTm = −0.6°C vs. C–A |
| Comparator Or Baseline | Unmodified C–G duplex: Tm = 47.1°C; canonical C–T, C–C, C–A mismatched duplexes |
| Quantified Difference | ΔTm (Co–G vs. C–G) = −16.6°C; ΔΔTm (Co–T vs. C–T) = −3.3°C; ΔΔTm (Co–C vs. C–C) = −3.1°C |
| Conditions | 13-mer DNA duplex (dA₇GA₆/dT₆CT₇); 10 mM sodium phosphate buffer pH 7.0, 100 mM NaCl; 2.5 μM each strand; Tm calculated from first derivative of UV melting curve at 260 nm |
Why This Matters
A −16.6°C Tm depression provides a large, quantifiable thermodynamic window that enables experimental discrimination of N3-oxidized DNA lesions from native cytosine in biophysical assays, and serves as a stringent quality attribute for verifying the identity and purity of synthetic oligonucleotides containing this modification.
- [1] Tsunoda, H.; Kudo, T.; Masaki, Y.; Ohkubo, A.; Seio, K.; Sekine, M. Biochemical Behavior of N-Oxidized Cytosine and Adenine Bases in DNA Polymerase-Mediated Primer Extension Reactions. Nucleic Acids Res. 2011, 39 (7), 2995–3004. DOI: 10.1093/nar/gkq914. (Supplementary Table S1; main text pp. 2999–3000.) View Source
